1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18855486
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3NO |
|---|---|
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H10F3NO/c1-6(15)2-7-3-8(10(11,12)13)5-9(14)4-7/h3-5H,2,14H2,1H3 |
| Standard InChI Key | OAMYDDHXHFJUAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=CC(=CC(=C1)N)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one features a phenyl ring substituted with an amino group (-NH) at the 3-position and a trifluoromethyl group (-CF) at the 5-position. A propan-2-one (acetone) moiety is attached to the aromatic ring via a methylene bridge. The IUPAC name, 1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one, reflects this arrangement.
Key structural attributes include:
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Aromatic ring: Provides planar stability and facilitates π-π interactions.
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Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
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Amino group: Offers sites for hydrogen bonding and further functionalization.
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Ketone group: Participates in nucleophilic additions and reductions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one |
| SMILES | CC(=O)CC1=CC(=CC(=C1)N)C(F)(F)F |
| InChI Key | OAMYDDHXHFJUAT-UHFFFAOYSA-N |
| PubChem CID | 131464536 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step reactions starting from 3-amino-5-(trifluoromethyl)benzene and propan-2-one derivatives. A common approach includes:
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Friedel-Crafts Acylation: Introducing the acetone moiety via electrophilic aromatic substitution.
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Functional Group Modifications: Protecting the amino group during reactions to prevent unwanted side interactions.
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Deprotection and Purification: Isolating the final product through chromatography or crystallization.
The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position, ensuring regioselectivity.
Industrial Scalability
Optimized conditions for large-scale production involve:
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Catalysts: Lewis acids like AlCl to enhance acylation efficiency.
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Solvents: Dichloromethane or toluene for improved solubility.
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Temperature: Controlled heating (50–80°C) to balance reaction rate and side-product formation.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ketone and amino groups. Its log (octanol-water partition coefficient) is estimated at 2.0–3.08, indicating moderate lipophilicity . This balance enables membrane permeability, a desirable trait in drug intermediates.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Log (iLOGP) | 2.0 |
| Log (XLOGP3) | 2.75 |
| Solubility in Water | 0.229 mg/mL |
| TPSA | 17.07 Å |
Chemical Reactivity and Mechanisms
Functional Group Transformations
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Amino Group: Undergoes acylation, alkylation, and diazotization. For example, reaction with acetyl chloride yields 1-(3-acetamido-5-(trifluoromethyl)phenyl)propan-2-one.
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Ketone Group: Participates in Grignard reactions, reductions (e.g., to secondary alcohol), and condensations.
Trifluoromethyl Group Effects
The -CF group:
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Electron-Withdrawing: Deactivates the aromatic ring, directing incoming electrophiles to the meta position.
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Steric Hindrance: Limits accessibility to certain reaction sites, influencing regioselectivity.
Biological and Medicinal Applications
Target Interactions
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Enzyme Inhibition: The ketone moiety chelates metal ions in catalytic sites (e.g., metalloproteases).
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Receptor Binding: The aromatic system engages in van der Waals interactions with hydrophobic receptor pockets.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematically modifying substituents to optimize pharmacokinetics.
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In Vivo Studies: Evaluating bioavailability and toxicity profiles.
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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